molecular formula C7H6ClNO4S B7874626 Methyl 2-(chlorosulfonyl)nicotinate

Methyl 2-(chlorosulfonyl)nicotinate

Cat. No.: B7874626
M. Wt: 235.65 g/mol
InChI Key: IQBQYJIWRYXAHC-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)nicotinate is an organic compound with the molecular formula C7H6ClNO4S It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a chlorosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(chlorosulfonyl)nicotinate can be synthesized through several methods. One common approach involves the chlorosulfonation of methyl nicotinate. The reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Reaction Setup: Methyl nicotinate is dissolved in an appropriate solvent, such as dichloromethane.

    Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.

    Reaction Progress: The reaction mixture is stirred for a specific period, usually several hours, at a controlled temperature.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is then dried and concentrated to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)nicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction: The compound can be reduced to form methyl 2-(sulfanyl)nicotinate using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the chlorosulfonyl group to a sulfonic acid group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride or other strong reducing agents are employed.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

    Sulfonic Acid Derivatives: Formed by oxidation.

Scientific Research Applications

Methyl 2-(chlorosulfonyl)nicotinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of functionalized materials with specific properties, such as enhanced solubility or stability.

    Biological Studies: The compound is employed in studies investigating its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)nicotinate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of the target enzyme or protein, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl Nicotinate: A methyl ester of nicotinic acid, used as a vasodilator and in pain relief formulations.

    Methyl 2-(sulfanyl)nicotinate: A reduced form of methyl 2-(chlorosulfonyl)nicotinate, with a sulfanyl group instead of a chlorosulfonyl group.

    Methyl 2-(sulfonyl)nicotinate: An oxidized form with a sulfonyl group.

Uniqueness

This compound is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 2-chlorosulfonylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-13-7(10)5-3-2-4-9-6(5)14(8,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBQYJIWRYXAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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